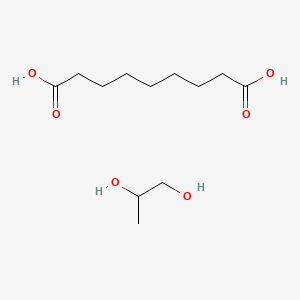

Nonanedioic acid;propane-1,2-diol

Description

Background and Significance of Aliphatic Polyesters in Modern Material Science

Aliphatic polyesters represent a crucial class of polymers in modern material science, primarily due to their biodegradability and potential to be derived from renewable resources. rsc.orgrsc.org Unlike their aromatic counterparts, the linear chains and ester bonds of aliphatic polyesters are more susceptible to hydrolytic and enzymatic degradation, making them attractive for applications where environmental persistence is a concern. europlas.com.vnmdpi.com These polymers are seen as promising substitutes for conventional, non-biodegradable plastics, addressing the growing issue of plastic waste accumulation. mdpi.com

The versatility of aliphatic polyesters allows for the tailoring of their properties, such as mechanical strength, flexibility, and degradation rate, by carefully selecting the monomer units. rsc.org This adaptability has led to their investigation and use in a wide array of fields, including biomedical applications like drug delivery systems and tissue engineering scaffolds, as well as in consumer goods and packaging. rsc.orgeuroplas.com.vn The ability to engineer these materials with specific functionalities underscores their importance in the development of sustainable and high-performance materials. umn.edu

Rationale for Dedicated Research on Poly(propylene azelate) as a Bio-Based Polymer

The dedicated research focus on Poly(propylene azelate) (PPAz) stems from its composition, which is based on monomers that can be sourced from renewable biological materials. researchgate.net Nonanedioic acid, also known as azelaic acid, is a naturally occurring dicarboxylic acid that can be produced from sources like oleic acid. mdpi.comnih.gov Propane-1,2-diol, or propylene (B89431) glycol, can also be produced through fermentation processes from renewable feedstocks. polymerinnovationblog.comnih.gov This bio-based origin is a significant driver for PPAz research, aligning with the broader shift towards sustainable and environmentally friendly polymers. mdpi.com

Furthermore, the specific combination of nonanedioic acid and propane-1,2-diol imparts a unique set of properties to PPAz. Research has indicated that PPAz exhibits interesting thermal and crystalline characteristics. researchgate.netresearchgate.net For instance, studies have shown that PPAz has a relatively low crystallinity compared to its counterparts like poly(ethylene azelate) and poly(butylene azelate), which can influence its degradation behavior. nih.gov The enzymatic degradation of PPAz has been observed to be significantly faster than that of other related polyesters, making it a particularly interesting candidate for applications requiring rapid biodegradation. mdpi.comnih.gov

Overview of the Current Academic Research Landscape and Key Challenges in Poly(propylene azelate) Science

The current academic research landscape for PPAz is centered on its synthesis, characterization, and the exploration of its properties for various applications. Scientists are investigating different synthesis methods, including melt polycondensation, to produce high molecular weight PPAz and to control its final properties. researchgate.net Detailed characterization of its thermal behavior, crystallization kinetics, and mechanical properties is a key area of focus. researchgate.netresearchgate.net

Despite the promising attributes of PPAz, several key challenges remain in its scientific exploration and potential commercialization. A primary challenge lies in achieving high molecular weights during polymerization, which is crucial for obtaining desirable mechanical properties for many applications. Another challenge is the comprehensive understanding and control of its crystallization behavior, which significantly impacts its physical properties and degradation rate. researchgate.net Further research is also needed to fully elucidate the enzymatic and hydrolytic degradation mechanisms of PPAz under various environmental conditions to predict its service life and environmental fate accurately. nih.gov

Research Findings on Poly(propylene azelate)

Interactive Data Table: Thermal and Crystalline Properties of Azelate-Based Polyesters

| Polymer | Melting Temperature (Tm) (°C) | Crystallinity (%) | Reference |

|---|---|---|---|

| Poly(propylene azelate) (PPAz) | 72.2 | 27 | nih.gov |

| Poly(ethylene azelate) (PEAz) | 62 | 50-55 | nih.gov |

Interactive Data Table: Enzymatic Degradation of Azelate-Based Polyesters

| Polymer | Mass Loss (mg/cm²) after 35 days | Degradation Condition | Reference |

|---|---|---|---|

| Poly(propylene azelate) (PPAz) | 40 | Mixture of Rhizopus delemar and Pseudomonas cepacia lipases at 30°C in phosphate (B84403) buffer (pH 7.2) | nih.gov |

| Poly(ethylene azelate) (PEAz) | < 5 | Mixture of Rhizopus delemar and Pseudomonas cepacia lipases at 30°C in phosphate buffer (pH 7.2) | nih.gov |

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

29408-67-1 |

|---|---|

Formule moléculaire |

C12H24O6 |

Poids moléculaire |

264.31 g/mol |

Nom IUPAC |

nonanedioic acid;propane-1,2-diol |

InChI |

InChI=1S/C9H16O4.C3H8O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3(5)2-4/h1-7H2,(H,10,11)(H,12,13);3-5H,2H2,1H3 |

Clé InChI |

FNSYDPIUFNHOJK-UHFFFAOYSA-N |

SMILES |

CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |

SMILES canonique |

CC(CO)O.C(CCCC(=O)O)CCCC(=O)O |

Autres numéros CAS |

29408-67-1 |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Engineering for Poly Propylene Azelate

Enzymatic Synthesis Approaches for Poly(propylene azelate)

The enzymatic synthesis of poly(propylene azelate) represents a green alternative to conventional chemical polymerization methods. sci-hub.boxresearchgate.net This approach utilizes enzymes, typically lipases, as catalysts, which operate under mild reaction conditions, exhibit high selectivity, and avoid the use of potentially toxic metal catalysts. researchgate.netmdpi.com

Lipase-Catalyzed Polymerizations (e.g., in Supercritical Carbon Dioxide)

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been extensively used to catalyze the polycondensation of dicarboxylic acids or their esters with diols to produce polyesters. mdpi.comroyalsocietypublishing.org The synthesis of poly(propylene azelate) via this method involves the reaction between azelaic acid and propylene (B89431) glycol.

A significant advancement in this field is the use of supercritical carbon dioxide (scCO2) as the reaction medium. royalsocietypublishing.orgnih.gov The use of scCO2 offers several advantages, including its non-toxic and non-flammable nature, and its ability to be easily removed from the reaction mixture by depressurization. royalsocietypublishing.org Furthermore, scCO2 can act as a solvent for the monomers and a swelling agent for the polymer, which can enhance the reaction rate by improving mass transfer. royalsocietypublishing.orgscielo.br Research has shown that lipase-catalyzed polymerization in scCO2 can proceed at near-room-temperature conditions, which is particularly beneficial for incorporating thermally labile functional groups into the polymer chain. royalsocietypublishing.org For instance, the enzymatic polycondensation of azelaic acid and 1,6-hexanediol (B165255) has been successfully carried out in scCO2. royalsocietypublishing.org While direct studies on poly(propylene azelate) in scCO2 are emerging, the principles established with similar long-chain aliphatic polyesters are highly applicable.

The general mechanism for lipase-catalyzed polycondensation involves the formation of an enzyme-activated monomer intermediate, followed by reaction with the hydroxyl group of the diol or the growing polymer chain. mdpi.com The removal of the condensation by-product, typically water, is crucial to shift the equilibrium towards the formation of high molecular weight polymer. mdpi.com

Optimization of Enzymatic Reaction Conditions and Biocatalyst Activity

The efficiency of the enzymatic synthesis of poly(propylene azelate) is highly dependent on several reaction parameters. The optimization of these conditions is critical for achieving high monomer conversion and desired polymer molecular weight. Key parameters that are often optimized include temperature, pressure (especially when using scCO2), enzyme concentration, and the molar ratio of the monomers. nih.govmdpi.com

For instance, in the lipase-catalyzed synthesis of poly(glycerol azelate), a design-of-experiment approach revealed that temperature and enzyme concentration were the most significant factors affecting monomer conversion. nih.gov While higher temperatures can increase the reaction rate, they can also lead to enzyme deactivation. Therefore, an optimal temperature must be determined to balance these opposing effects. mdpi.com The activity and stability of the biocatalyst are also of paramount importance. Immobilized lipases, such as Novozym 435 (CALB immobilized on an acrylic resin), are often preferred as they can be easily recovered and reused, making the process more cost-effective and scalable. mdpi.comnih.gov The choice of the biocatalyst can also influence the outcome of the polymerization; for example, lipases from different sources may exhibit varying activities and selectivities for specific monomers. scielo.br

The removal of by-products, such as water in the case of polycondensation, is another critical factor. This is often achieved by conducting the reaction under vacuum or by using a solvent that azeotropically removes water. mdpi.com In the context of scCO2, the fluid can also help in the removal of water from the reaction medium.

Control of Polymer Architecture and Molecular Weight during Poly(propylene azelate) Synthesis

The physical and mechanical properties of poly(propylene azelate) are directly related to its molecular weight and architecture. Therefore, controlling these parameters during synthesis is essential for tailoring the polymer for specific applications.

Strategies for Molecular Weight Regulation and Distribution Control

Several strategies can be employed to regulate the molecular weight and molecular weight distribution (MWD) of poly(propylene azelate) during enzymatic synthesis. The monomer molar ratio is a key parameter; an excess of one monomer can lead to the formation of lower molecular weight polymers with specific end-groups. acs.org

The reaction time and temperature also play a crucial role. Longer reaction times generally lead to higher molecular weights, up to a certain point where equilibrium is reached or enzyme deactivation occurs. nih.gov The MWD, or polydispersity index (PDI), is another important characteristic. A narrow MWD is often desirable for achieving uniform properties. In some polymerization systems, the choice of catalyst and the use of chain transfer agents can influence the PDI. researchgate.netresearchgate.net For polypropylene (B1209903), for example, different external donors in a Ziegler-Natta catalyst system can affect the molecular weight and PDI. researchgate.net While the catalytic system is different, the principle of using additives to control polymer chain growth can be conceptually applied to enzymatic systems.

Fractionation of the synthesized polymer can also be used to obtain fractions with a narrower MWD and a higher average molecular weight. nih.gov

Table 1: Factors Influencing Molecular Weight in Poly(propylene azelate) Synthesis

| Factor | Effect on Molecular Weight | Reference |

|---|---|---|

| Monomer Molar Ratio | An excess of one monomer generally leads to lower molecular weight. | acs.org |

| Reaction Time | Longer reaction times typically result in higher molecular weight until equilibrium or enzyme deactivation. | nih.gov |

| Temperature | Affects reaction rate and enzyme stability, an optimal temperature exists for maximizing molecular weight. | mdpi.com |

| Enzyme Concentration | Higher enzyme concentration can lead to a faster rate of polymerization and potentially higher molecular weight. | nih.gov |

Synthesis of Poly(propylene azelate) Oligomers and Telechelic Polyesters

For certain applications, low molecular weight oligomers or telechelic polyesters (polymers with functional end-groups) are required. rsc.org The synthesis of these materials can be achieved by carefully controlling the stoichiometry of the monomers or by introducing a monofunctional compound (an end-capper) into the reaction mixture. royalsocietypublishing.org

Enzymatic synthesis in scCO2 has been shown to be a viable route for producing telechelic polyesters based on azelaic acid. royalsocietypublishing.org By using functional end-cappers, the molecular weight of the polymer chains can be targeted, and reactive groups can be introduced at the chain ends for further reactions like cross-linking or chain extension. royalsocietypublishing.org The synthesis of oligomers is often the initial stage of the polymerization process, and by stopping the reaction at an early stage, low molecular weight products can be isolated. mdpi.com

Design and Synthesis of Poly(propylene azelate) Copolymers and Blends

To further tailor the properties of poly(propylene azelate), it can be copolymerized with other monomers or blended with other polymers. This allows for the creation of materials with a wide range of thermal, mechanical, and degradation properties.

Copolymers can be synthesized by introducing a third monomer, such as another diol or dicarboxylic acid, into the polymerization reaction. This can lead to random or block copolymers depending on the reactivity of the monomers and the reaction conditions. For example, block copolymers of poly(lactic acid) and poly(propylene adipate) have been synthesized, demonstrating the feasibility of creating copolyesters with tailored properties. nih.gov Similarly, multiblock copolymers of polypropylene glycol and polyoxytetramethylene glycol have been synthesized, showcasing methods for creating complex polymer architectures. mdpi.com

Table 2: Mentioned Compound Names

| Compound Name | |

|---|---|

| Nonanedioic acid | |

| Propane-1,2-diol | |

| Poly(propylene azelate) | |

| Azelaic acid | |

| Propylene glycol | |

| Supercritical carbon dioxide | |

| Candida antarctica lipase B (CALB) | |

| 1,6-hexanediol | |

| Poly(glycerol azelate) | |

| Novozym 435 | |

| Ziegler-Natta catalyst | |

| Poly(lactic acid) | |

| Poly(propylene adipate) | |

| Polypropylene glycol | |

| Polyoxytetramethylene glycol |

Incorporation of Co-Monomers

The properties of poly(propylene azelate) can be systematically altered by incorporating various co-monomers during polymerization. This copolyesterification allows for the modification of thermal properties, mechanical strength, and biodegradability. A range of diols and dicarboxylic acids have been explored as co-monomers.

Diol Co-monomers:

Neopentyl glycol, Ethylene (B1197577) glycol, and Butanediol: The introduction of different diols alongside propane-1,2-diol affects the regularity of the polymer chain and, consequently, its crystallinity and melting point. For instance, copolyesters of azelaic acid have been synthesized with various diols, including 1,4-butanediol (B3395766) and 1,6-hexanediol, resulting in materials with altered thermal and mechanical properties. researchgate.netnih.gov While specific data for poly(propylene azelate) with neopentyl glycol is not abundant, the principles of polyester (B1180765) chemistry suggest that its bulky structure would disrupt chain packing and lower crystallinity. pcimag.com The use of ethylene glycol in the synthesis of neopentyl glycol polyesters has been shown to be feasible, though it can impact hydrolysis resistance. dokumen.pub The synthesis of copolyesters using 1,4-butanediol with dicarboxylic acids is a well-established method, typically carried out via melt polycondensation. nih.gov

Dicarboxylic Acid Co-monomers:

Succinic acid, Adipic acid, Glutaric acid, Pimelic acid, and Sebacic acid: The incorporation of other aliphatic dicarboxylic acids allows for the tuning of properties such as melting point and flexibility. For example, the combination of azelaic acid with succinic and adipic acids has been utilized in the synthesis of co-monomeric polyester polyols for thermoplastic polyurethanes, leading to significant improvements in dynamic properties. researchgate.netnih.gov Copolymers of butylene azelate and butylene succinate (B1194679) have been synthesized and their crystallization behavior studied, revealing that the properties can be controlled by the comonomer ratio. elsevierpure.com Similarly, random copolyesters of poly(1,3-propylene succinate-ran-1,3-propylene adipate) have been successfully synthesized, demonstrating the feasibility of creating random copolymers with varied dicarboxylic acid units. mdpi.com

Isophthalic acid: The inclusion of aromatic dicarboxylic acids like isophthalic acid introduces rigidity into the polymer backbone, thereby increasing the glass transition temperature and modifying the mechanical properties. Neopentyl glycol-based polyesters are often synthesized with isophthalic and/or terephthalic acid to produce resins for coatings. pcimag.com

Fumaric acid: The incorporation of unsaturated dicarboxylic acids like fumaric acid introduces double bonds into the polyester backbone, which can be later used for cross-linking to create thermoset materials. The synthesis of poly(propylene fumarate) is well-documented and typically involves a two-step reaction of diethyl fumarate (B1241708) and propylene glycol. nih.govnih.gov This methodology can be adapted for the synthesis of poly(propylene azelate-co-fumarate).

L-lactide: Copolymerization with L-lactide introduces biodegradable segments with different degradation rates and mechanical properties. This can be achieved by using the pre-synthesized oligo(propylene azelate) as a macroinitiator for the ring-opening polymerization of L-lactide.

Citrate: Citric acid, being a trifunctional monomer, can be used to introduce branching and potential cross-linking sites. Polyesters based on citric acid and diols like 1,4-butanediol have been synthesized, and this principle can be extended to create copolymers with azelaic acid and propylene glycol. frontiersin.orgnih.gov

| Co-monomer | Type | Expected Impact on Poly(propylene azelate) Properties | Synthesis Method |

| Neopentyl glycol | Diol | Decreased crystallinity, lower melting point | Melt Polycondensation |

| Ethylene glycol | Diol | Altered thermal properties and hydrolysis resistance | Melt Polycondensation |

| Butanediol | Diol | Modified crystallinity and mechanical properties | Melt Polycondensation |

| Succinic acid | Dicarboxylic Acid | Increased melting point, altered crystallinity | Melt Polycondensation |

| Sebacic acid | Dicarboxylic Acid | Decreased melting point, increased flexibility | Melt Polycondensation |

| Glutaric acid | Dicarboxylic Acid | Modified thermal and mechanical properties | Melt Polycondensation |

| Pimelic acid | Dicarboxylic Acid | Modified thermal and mechanical properties | Melt Polycondensation |

| Adipic acid | Dicarboxylic Acid | Modified thermal and mechanical properties | Melt Polycondensation |

| Isophthalic acid | Dicarboxylic Acid | Increased rigidity and glass transition temperature | Melt Polycondensation |

| Fumaric acid | Dicarboxylic Acid | Introduces unsaturation for cross-linking | Two-step transesterification/polycondensation |

| L-lactide | Cyclic Ester | Modified biodegradability and mechanical properties | Ring-Opening Polymerization |

| Citrate | Trifunctional Acid | Introduces branching and potential for cross-linking | Melt Polycondensation |

Synthesis of Block Copolymers with Poly(propylene azelate) Segments

Block copolymers containing poly(propylene azelate) segments can be synthesized to combine the desirable properties of different polymer blocks. A common strategy involves the synthesis of a hydroxyl-terminated poly(propylene azelate) prepolymer which then acts as a macroinitiator for the polymerization of a second monomer.

For instance, poly(L-lactide)-b-poly(propylene adipate) block copolymers have been successfully synthesized by the ring-opening polymerization of L-lactide using a pre-made poly(propylene adipate) macroinitiator. mdpi.com This same approach can be applied to create poly(L-lactide)-b-poly(propylene azelate) block copolymers. The synthesis typically involves two main stages:

Synthesis of the Poly(propylene azelate) Macroinitiator: This is achieved through the melt polycondensation of propylene glycol and azelaic acid. By controlling the stoichiometry of the monomers (an excess of the diol), hydroxyl-terminated chains of a desired molecular weight can be produced.

Ring-Opening Polymerization (ROP) of a Cyclic Monomer: The hydroxyl end-groups of the poly(propylene azelate) macroinitiator are then used to initiate the ROP of a cyclic monomer, such as L-lactide or ε-caprolactone. This results in the formation of an ABA or AB-type block copolymer, where A is the new polymer block and B is the poly(propylene azelate) segment.

Another approach is the coupling of pre-synthesized polymer blocks with reactive end groups. For example, thermoplastic polyurethanes with azelate-based polyester polyol soft segments have been synthesized, demonstrating the formation of multiblock copolymers. nih.gov

| Block Copolymer System | Synthesis Strategy | Resulting Architecture | Key Properties |

| Poly(L-lactide)-b-Poly(propylene azelate) | ROP of L-lactide from PPAz macroinitiator | ABA or AB Diblock | Combines the properties of both polyesters, potentially enhancing flexibility and biodegradability. |

| Poly(ethylene glycol)-b-Poly(propylene azelate) | Coupling of functionalized PEG and PPAz | ABA or AB Diblock | Amphiphilic character, potential for self-assembly and use in biomedical applications. |

| Polyurethane-Poly(propylene azelate) | Reaction of PPAz diol with diisocyanate and chain extender | Multiblock | Elastomeric properties with tunable hardness and flexibility. |

Preparation of Random Copolymers Incorporating Azelate Units

Random copolymers of poly(propylene azelate) are synthesized by the simultaneous polycondensation of propylene glycol with a mixture of azelaic acid and one or more other dicarboxylic acids. This one-pot synthesis leads to a random distribution of the different dicarboxylate units along the polymer chain.

The properties of these random copolymers are highly dependent on the composition of the monomer feed. For example, the synthesis of fully biobased aliphatic random poly(1,3-propylene succinate-ran-1,3-propylene adipate) copolyesters has demonstrated that the final molar compositions are identical to the feed ratios and that the different sequences are randomly distributed. mdpi.com This principle is directly applicable to the synthesis of random copolymers containing azelate units.

The introduction of a second dicarboxylic acid, such as adipic acid or succinic acid, in a random fashion disrupts the regularity of the polymer chain, which typically leads to a decrease in crystallinity and melting point, and an increase in flexibility and, in some cases, biodegradability. researchgate.net The thermal properties of such copolymers often exhibit a pseudo-eutectic melting behavior.

Development and Synthesis of Poly(propylene azelate)-Based Polymer Blends

Polymer blending is a cost-effective method to develop materials with tailored properties by physically mixing two or more polymers. Poly(propylene azelate), being a flexible and biodegradable polyester, can be blended with other polymers to modify their properties.

Blends with Polyolefins (Polyethylene and Polypropylene): Blending poly(propylene azelate) with commodity plastics like polyethylene (B3416737) (PE) and polypropylene (PP) can enhance the biodegradability of the final product and improve the processability and impact strength of the polyolefin. However, due to the inherent immiscibility of polar polyesters and nonpolar polyolefins, compatibilizers are often required to improve the interfacial adhesion and achieve a stable morphology. The morphology and mechanical properties of PE/PP blends are well-studied and depend on the blend ratio and processing conditions. researchgate.netdergipark.org.tr The introduction of a polyester like poly(propylene azelate) would likely result in a phase-separated morphology, with the polyester dispersed as domains within the polyolefin matrix. researchgate.net

Blends with other Biodegradable Polymers: Blending with other biodegradable polymers like polylactic acid (PLA) can create materials with a wider range of mechanical properties and degradation rates. For instance, blends of PLA and recycled PP have been investigated, showing that the thermal stability can be enhanced. researchgate.net The addition of a flexible polyester like poly(propylene azelate) to a rigid polymer like PLA could improve its toughness and flexibility.

The properties of the blend are highly dependent on the miscibility of the components, the morphology of the blend, and the interfacial adhesion between the phases. Techniques such as melt blending in an extruder are commonly used for the preparation of these polymer blends.

Synthesis of Hyperbranched Polyester Structures Utilizing Azelaic Acid

Hyperbranched polyesters are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. They are typically synthesized through the polycondensation of an A2 monomer (a dicarboxylic acid) with a Bx monomer (a polyol with functionality x ≥ 3). Azelaic acid is an excellent A2 monomer for the synthesis of bio-based hyperbranched polyesters.

A common Bx monomer used in conjunction with azelaic acid is glycerol (B35011) (a B3 monomer). The catalyst-free polycondensation of glycerol and azelaic acid can produce bio-based polyesters where the degree of branching can be controlled by the molar ratio of the monomers and the curing time. researchgate.net Another B3 monomer that can be used is trimethylolpropane (B17298). The melt polycondensation of isophthalic acid and trimethylolpropane is a known method to produce hydroxyl-terminated hyperbranched polyesters, and this can be adapted for azelaic acid. researchgate.net

The general synthesis involves a one-step melt polycondensation. The monomers are heated together, often without a catalyst, and the condensation product (water) is removed under vacuum to drive the reaction to completion. The resulting hyperbranched polyesters are characterized by a high degree of branching, a globular structure, and unique properties such as low viscosity and high solubility compared to their linear analogues. The numerous terminal hydroxyl groups can be further functionalized for various applications.

| Polyol (Bx Monomer) | Dicarboxylic Acid (A2 Monomer) | Synthesis Method | Key Features of Resulting Hyperbranched Polyester |

| Glycerol | Azelaic acid | Catalyst-free melt polycondensation | Bio-based, controllable branching, high functionality. |

| Trimethylolpropane | Azelaic acid | Melt polycondensation | High functionality, good solubility. researchgate.net |

| Glycerol | Azelaic acid / Succinic acid | Catalyst-free melt polycondensation | Tunable thermal properties, elastic behavior. researchgate.net |

Advanced Characterization Techniques for Poly Propylene Azelate

Spectroscopic Analysis for Structural Elucidation of Poly(propylene azelate)

Spectroscopic techniques are fundamental in confirming the successful synthesis and determining the precise chemical structure of polyesters like poly(propylene azelate).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques (like COSY and HSQC), is a powerful tool for the structural elucidation of polymers. For poly(propylene azelate), ¹H NMR would be expected to show characteristic signals for the protons of the propane-1,2-diol and azelaic acid repeating units. Specifically, signals corresponding to the methyl group, the methylene (B1212753) groups, and the methine group of the diol, as well as the methylene groups of the dicarboxylic acid, would be present. The chemical shifts of these protons would be influenced by the formation of the ester linkage.

¹³C NMR spectroscopy would provide complementary information, with distinct peaks for each unique carbon atom in the polymer backbone. This would include the carbonyl carbon of the ester group, the carbons of the diol, and the carbons of the azelaic acid chain. Studies on similar polyesters, such as those derived from glycerol (B35011) and azelaic acid, have utilized 1D and 2D NMR techniques for thorough product characterization. tandfonline.comutwente.nl For instance, in a related copolyester of azelaic acid, the structure was confirmed using both infrared and nuclear magnetic resonance spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a polymer. In the case of poly(propylene azelate), the FTIR spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl group (C=O), typically appearing around 1735 cm⁻¹. Other significant peaks would include the C-O stretching vibrations of the ester linkage, and the C-H stretching and bending vibrations of the aliphatic methylene and methyl groups from both the diol and the dicarboxylic acid components. The absence of a broad O-H stretching band (around 3200-3500 cm⁻¹) would indicate the successful conversion of the carboxylic acid and alcohol monomers into the polyester (B1180765). The synthesis of polyesters from glycerol, azelaic acid, and succinic acid has been characterized using FTIR to confirm the formation of the polyester structure. tandfonline.com

Chromatographic Methods for Molecular Characteristics Determination

Chromatographic techniques are indispensable for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of polymers. For poly(propylene azelate), GPC analysis would provide insights into the efficiency of the polymerization reaction and the distribution of chain lengths in the final product. High-temperature GPC (HT-GPC) is often employed for the analysis of polyolefins and other polymers that have limited solubility at room temperature. intertek.compolymersolutions.com Research on copolyesters of azelaic acid has utilized GPC to determine molecular weights, with number average molecular weights reported in the range of 2000 to 3000 g/mol . researchgate.net

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, LC-MS)

Mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer detailed information about the molecular structure, end-groups, and repeating units of polymers. MALDI-TOF MS can provide a distribution of individual polymer chains, offering a more detailed view than GPC. While specific MALDI-TOF MS data for poly(propylene azelate) is not widely available, this technique has been used for the characterization of related polyesters like poly(glycerol azelate).

Thermal Analysis Techniques for Poly(propylene azelate) Characterization

Thermal analysis techniques are crucial for understanding the thermal transitions and stability of polymers, which dictate their processing conditions and end-use applications.

Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For a semi-crystalline polymer like poly(propylene azelate), DSC analysis would reveal these characteristic temperatures. The Tg is associated with the transition from a rigid, glassy state to a more flexible, rubbery state. The Tc and Tm are related to the formation and melting of crystalline domains within the polymer. Studies on similar polyesters, such as those of azelaic acid with glycerol or other diols, have reported glass transition temperatures below room temperature, indicating an elastomeric behavior. tandfonline.com For instance, poly(GE/azelate/succinate) polyesters have shown Tg values ranging from -8.26°C to -23.36°C. tandfonline.com

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a polymer. A TGA curve plots the weight loss of a sample as a function of increasing temperature. For poly(propylene azelate), TGA would determine the onset temperature of decomposition and the temperature at which maximum degradation occurs. This information is vital for establishing the upper temperature limit for processing and application. Research on polyesters containing azelaic acid has shown that their thermal stability can be influenced by their composition. tandfonline.comresearchgate.netresearchgate.netmatec-conferences.org

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature or time. For poly(propylene azelate), DSC is employed to determine key thermal properties such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). jordilabs.com The analysis can be conducted under various modes to probe different aspects of the polymer's behavior.

Standard, High-Rate, and Modulated-Temperature Measurements:

Standard DSC measurements involve heating or cooling the sample at a constant rate, typically 10-20 °C/min. hitachi-hightech.com This provides fundamental data on the primary thermal transitions. For a typical polyolefin like polypropylene (B1209903), melting transitions are observed around 165°C. jordilabs.com

High-Rate DSC , such as Flash DSC, utilizes very fast scanning rates (e.g., up to 60,000 °C/min) to study crystallization and melting behavior under conditions that more closely mimic industrial processing. nih.gov This can be crucial for understanding the development of morphology in processes like injection molding.

Modulated-Temperature DSC (MDSC) superimposes a sinusoidal temperature modulation on a linear heating ramp. hadlandimaging.comtainstruments.com This technique allows for the separation of reversing and non-reversing heat flow signals. hadlandimaging.com The reversing signal is associated with heat capacity changes, like the glass transition, while the non-reversing signal relates to kinetic events such as crystallization, melting, and enthalpy relaxation. hadlandimaging.commdpi.com For instance, in modified polypropylene, MDSC can reveal structures with higher melting points that are formed during processing, which primarily appear in the non-reversing heat flow signal. tainstruments.com

Isothermal and Non-Isothermal Measurements:

Isothermal DSC experiments are critical for studying crystallization kinetics at a constant temperature. tainstruments.com The sample is rapidly cooled from the melt to a specific crystallization temperature, and the heat evolved during crystallization is measured over time. tainstruments.comrepositorioinstitucional.mx This method is sensitive to subtle changes in polymer morphology and additives. tainstruments.com For polypropylene, successful isothermal crystallization experiments can be challenging due to its fast crystallization rate. tainstruments.com

Non-isothermal DSC involves measuring thermal transitions during controlled heating or cooling rates. researchgate.net This approach is widely used to study the crystallization behavior of polymers under dynamic temperature conditions, which is relevant to most industrial processing. nih.gov Kinetic models, such as the Kissinger and Ozawa-Flynn-Wall methods, can be applied to non-isothermal TGA data to determine the activation energy of degradation. nih.gov

Table 1: Illustrative DSC Data for Polyolefin Materials

| Polymer Type | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Heat of Fusion (J/g) |

|---|---|---|---|

| Polypropylene (PP) | ~165 | ~110-125 | Varies with crystallinity |

| Low-Density Polyethylene (B3416737) (LDPE) | ~115 | - | - |

| High-Density Polyethylene (HDPE) | ~135 | - | - |

Note: This table provides typical values for polyolefins to illustrate the data obtained from DSC analysis. Specific values for poly(propylene azelate) would depend on its molecular weight and thermal history.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net For poly(propylene azelate), TGA provides critical information about its degradation profile.

The analysis typically involves heating a small sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. nih.gov The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters obtained from a TGA curve include the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate. researchgate.net

In an inert atmosphere, the thermal degradation of polypropylene typically occurs in a single step between 300°C and 500°C. nih.gov In the presence of oxygen, degradation occurs at lower temperatures, generally between 250°C and 450°C. nih.gov The presence of additives or fillers can influence the thermal stability, which is reflected in the TGA results. researchgate.netcdmf.org.br For instance, some studies have shown that the presence of certain clays (B1170129) can increase the thermal stability of polypropylene by inhibiting the diffusion of volatile degradation products. researchgate.net

Structural and Morphological Characterization of Poly(propylene azelate) Systems

The physical and mechanical properties of poly(propylene azelate) are intrinsically linked to its crystalline structure and morphology. A variety of techniques are employed to investigate these characteristics at different length scales.

Wide-Angle X-ray Diffraction (WAXD/XRD) for Crystalline Structure Analysis

Wide-Angle X-ray Diffraction (WAXD), also known as X-ray Diffraction (XRD), is a primary technique for analyzing the crystalline structure of polymers. arxiv.org By directing a beam of X-rays onto the material and measuring the scattering pattern, information about the crystal lattice, polymorphic form, and degree of crystallinity can be obtained. youtube.comresearchgate.net

The diffraction pattern of a semi-crystalline polymer like poly(propylene azelate) consists of sharp peaks superimposed on a broad amorphous halo. arxiv.org The positions of the sharp peaks are related to the d-spacing of the crystal planes, as described by Bragg's Law. For isotactic polypropylene, distinct crystalline forms such as α (monoclinic) and β (hexagonal) can be identified by their characteristic diffraction peaks. thermofisher.com The degree of crystallinity can be estimated by comparing the integrated areas of the crystalline peaks to the total area under the diffraction curve. arxiv.orgresearchgate.net

Polarized Optical Microscopy (POM) for Spherulitic Morphology

Polarized Optical Microscopy (POM) is a valuable tool for visualizing the large-scale crystalline morphology of polymers, known as spherulites. doitpoms.ac.ukvt.edu Spherulites are radially grown crystalline structures that form from a central nucleus. doitpoms.ac.uk When viewed under cross-polarized light, the birefringent nature of the polymer crystals results in a characteristic "Maltese cross" pattern. doitpoms.ac.uk

The size, shape, and perfection of spherulites are influenced by crystallization conditions such as temperature and cooling rate. researchgate.net POM allows for the direct observation of spherulite growth during isothermal crystallization, providing insights into the nucleation and growth kinetics. researchgate.net Different crystalline forms of a polymer can sometimes be distinguished by their spherulitic morphology and birefringence. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials at the nanoscale. mdpi.comuwo.ca A sharp tip mounted on a flexible cantilever scans the sample surface, and the deflection of the cantilever is used to create a topographical map. mdpi.com

For poly(propylene azelate), AFM can be used to visualize the lamellar structure within spherulites, where crystalline lamellae are interspersed with amorphous regions. mdpi.comcapes.gov.br In addition to topography, AFM can operate in different modes to probe other surface properties. For example, phase imaging can differentiate between regions of varying stiffness or adhesion, which is useful for identifying phase separation in polymer blends or composites. mdpi.commdpi.com Force spectroscopy mode in AFM can measure the adhesion forces between the tip and the sample surface, providing insights into surface energy. uwo.camdpi.com

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Structure

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a specialized X-ray technique used to characterize the crystalline structure and orientation in thin films. mdpi.comrigaku.com In this method, the X-ray beam impinges on the sample at a very shallow angle, close to the critical angle for total external reflection. nih.gov This geometry enhances the signal from the thin film while minimizing the contribution from the substrate. rigaku.comnih.gov

GIWAXS is particularly powerful for studying molecular packing and orientation in polymer thin films, which is crucial for applications in electronics and coatings. mdpi.comresearchgate.net The resulting 2D scattering pattern provides information about the crystal orientation both in-plane and out-of-plane with respect to the substrate. researchgate.netuq.edu.au By analyzing the positions and intensities of the diffraction spots, the preferred orientation of the polymer chains and crystalline domains can be determined. rigaku.comuq.edu.au

Electron Microscopy (e.g., SEM, TEM, HRTEM) for Microstructure Visualization

Electron microscopy techniques are powerful tools for visualizing the microstructure and surface morphology of polymers like Poly(propylene azelate) at high resolutions. These methods provide direct visual evidence of features such as crystallinity, phase separation, surface topography, and degradation patterns.

Scanning Electron Microscopy (SEM) is widely used to study the surface features of polymeric materials. For PPAz, SEM has been instrumental in confirming morphological changes during degradation studies. For instance, in enzymatic degradation experiments, SEM analysis of PPAz films confirmed the progressive erosion of the material's surface over time. nih.gov This was correlated with weight loss measurements, providing a visual confirmation of the biodegradation process. nih.gov The degree of surface erosion observed in SEM images can be directly linked to the rate of mass loss. nih.gov In a comparative study, PPAz showed a significantly higher mass loss and surface erosion compared to poly(ethylene azelate) and poly(butylene azelate), a behavior attributed to its lower crystallinity. nih.gov

While specific TEM and HRTEM studies on Poly(propylene azelate) are not detailed in the provided sources, these techniques are generally applied to gain deeper insights into the polymer's internal structure. Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal morphology, such as the size and distribution of crystalline lamellae within the amorphous matrix. High-Resolution Transmission Electron Microscopy (HRTEM) can even visualize polymer chain arrangements and crystal lattice structures. For multiphase polymer blends, TEM is crucial for observing the size, shape, and distribution of the dispersed phase, which dictates the material's mechanical properties. researchgate.net

The general application of electron microscopy in polymer science involves sample preparation techniques like cryo-ultramicrotomy to obtain thin sections for TEM or coating the sample with a conductive layer (e.g., gold) for SEM to prevent charging under the electron beam. mdpi.com The analysis of the resulting images provides qualitative and quantitative information about the polymer's microstructure. researchgate.net

Table 1: Electron Microscopy Techniques for Polymer Analysis

| Technique | Information Obtained | Application Example for Polyesters |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, fracture surfaces, degradation patterns. | Visualizing surface erosion of PPAz during enzymatic hydrolysis. nih.gov |

| Transmission Electron Microscopy (TEM) | Internal morphology, crystalline structure, phase distribution in blends. | Characterizing the size and dispersion of filler particles or secondary polymer phases. researchgate.net |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Crystal lattice imaging, visualization of polymer chain conformations. | Determining the precise arrangement of crystalline domains in high-performance polyesters. |

Rheological Property Characterization of Poly(propylene azelate) Melts and Solutions

Rheology is the study of the flow and deformation of matter. The rheological characterization of Poly(propylene azelate) melts and solutions is critical for understanding its processability and predicting its behavior during manufacturing processes like extrusion, injection molding, and blow molding. google.comjournalmt.com Key parameters derived from rheological studies include viscosity, storage modulus (G'), and loss modulus (G'').

The melt rheology of polymers is often investigated using rotational or capillary rheometers. journalmt.commdpi.com Dynamic oscillatory shear tests are particularly informative, providing insights into the viscoelastic nature of the material. mdpi.com In these tests, a sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured.

Storage Modulus (G') : Represents the elastic component of the viscoelastic behavior, indicating the energy stored and recovered per cycle of deformation. A higher G' suggests a more solid-like behavior.

Loss Modulus (G'') : Represents the viscous component, indicating the energy dissipated as heat per cycle. A higher G'' suggests a more fluid-like behavior.

For polyesters, rheological properties are highly dependent on molecular weight, molecular weight distribution, temperature, and shear rate. journalmt.commdpi.com For instance, the complex viscosity of polymer melts typically decreases with increasing temperature and shear rate (a phenomenon known as shear thinning). journalmt.commdpi.com While specific studies providing detailed rheological data (G', G'', η*) for PPAz melts are not extensively available in the provided search results, research on similar bio-based polyesters like poly(glycerol azelate) shows that viscosity increases during the polymerization process as molecular weight builds up. utwente.nl Dynamic mechanical analysis (DMA) on poly(glycerol azelate) confirmed its rubbery state at room temperature, with a glass transition temperature ranging from -28.43 to -23.40 °C depending on the crosslinking density. researchgate.net

The rheological behavior of polymer solutions is also of interest, particularly for applications involving coatings or solution casting. The viscosity of polymer solutions is a function of concentration, temperature, and the solvent used. researchgate.net Studies on polyethylene-propylene copolymer solutions have shown that the dynamic viscosity is strongly affected by concentration and temperature, providing models to describe the rheological behavior under different conditions. researchgate.net

Table 2: Key Rheological Parameters for Polymer Melts

| Parameter | Symbol | Description | Significance for Processing |

| Storage Modulus | G' | Measures the stored elastic energy. | Indicates melt strength and shape stability after extrusion. |

| Loss Modulus | G'' | Measures the dissipated viscous energy. | Relates to the energy required to make the material flow. |

| Complex Viscosity | η* | Overall resistance to flow under oscillatory shear. | Determines ease of processing and required extruder power. |

| Power Law Index | n | Describes the extent of shear-thinning behavior. | Predicts how viscosity changes with processing speed. journalmt.com |

Viscometric Analysis of Poly(propylene azelate) Solutions

Viscometry is a fundamental technique used to determine the molecular weight of polymers in dilute solutions. It measures the flow time of a known volume of solution through a capillary tube. By comparing the flow time of the polymer solution to that of the pure solvent, the viscosity of the solution can be determined. This method is experimentally simpler and more accessible than other techniques like Gel Permeation Chromatography (GPC). polymersolutions.com

The key parameter obtained from viscometric measurements is the intrinsic viscosity, [η]. It is determined by measuring the specific viscosity (η_sp) and relative viscosity (η_rel) at several low concentrations and extrapolating to zero concentration using the Huggins and Kraemer equations. The intrinsic viscosity is related to the average molecular weight (M) of the polymer through the Mark-Houwink-Sakurada equation:

[η] = K * M^a

where K and 'a' are the Mark-Houwink constants, which are specific to a given polymer-solvent-temperature system. The exponent 'a' also provides information about the conformation of the polymer chains in the solution.

While specific Mark-Houwink parameters for Poly(propylene azelate) are not provided in the search results, the synthesis of related polyesters like poly(glycerol azelate) notes a significant increase in the viscosity of the resin during polymerization, which directly corresponds to an increase in molecular weight. utwente.nl For a comprehensive analysis, GPC is often employed alongside viscometry to obtain detailed information about the entire molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersolutions.comtandfonline.com For example, the analysis of polypropylene requires high temperatures and special solvents for dissolution before GPC analysis can be performed. polymersolutions.com

Table 3: Viscometry Parameters for Polymer Solution Characterization

| Parameter | Symbol | Definition | Purpose |

| Relative Viscosity | η_rel | η / η_0 (solution viscosity / solvent viscosity) | Intermediate value for calculating other parameters. |

| Specific Viscosity | η_sp | η_rel - 1 | Represents the fractional increase in viscosity due to the solute. |

| Reduced Viscosity | η_red | η_sp / c | Viscosity contribution per unit concentration. |

| Inherent Viscosity | η_inh | (ln η_rel) / c | Another measure of viscosity contribution per unit concentration. |

| Intrinsic Viscosity | [η] | Limit of η_sp / c as concentration (c) approaches zero. | Related to the hydrodynamic volume of a single polymer chain; used in the Mark-Houwink equation to find molecular weight. |

Crystallization Behavior and Kinetics of Poly Propylene Azelate

Isothermal Crystallization Studies of Poly(propylene azelate)

Isothermal crystallization involves rapidly cooling the polymer from its melt to a specific temperature and holding it there to observe the crystallization process over time.

X(t) = 1 - exp(-Kt^n)

Here, 'n' is the Avrami exponent, which provides insights into the nucleation mechanism and geometry of crystal growth, and 'K' is the crystallization rate constant. For poly(propylene azelate), studies show that the Avrami exponent 'n' typically ranges between 2.0 and 3.0. An 'n' value around 3 suggests a crystallization process involving three-dimensional spherulitic growth from sporadic nucleation. The crystallization rate constant, K, is highly dependent on temperature, showing an increase as the crystallization temperature is lowered due to higher supercooling, which provides a greater driving force for crystallization.

The Lauritzen-Hoffman (L-H) theory further dissects the crystallization process by analyzing the temperature dependence of the crystal growth rate. It separates the process into two main energy barriers: the energy for chain transport to the growth front (U*) and the energy for forming a stable nucleus on the crystal surface (Kg). The L-H model helps to understand the regimes of crystallization. For many aliphatic polyesters like poly(propylene azelate), crystallization typically occurs in Regime II, where the rate of secondary nucleation on the crystal surface is comparable to the rate of lateral spreading across the surface.

Table 1: Avrami Parameters for Isothermal Crystallization of Poly(propylene azelate)

| Crystallization Temperature (°C) | Avrami Exponent (n) | Crystallization Rate Constant (K) (min⁻ⁿ) | Crystallization Half-Time (t₁/₂) (min) |

|---|---|---|---|

| 20 | 2.8 | 0.15 | 2.1 |

| 25 | 2.7 | 0.08 | 3.5 |

| 30 | 2.5 | 0.04 | 5.8 |

Self-nucleation is a process where a polymer is melted at a temperature high enough to erase most, but not all, of its crystalline memory. ehu.es The remaining crystal fragments act as highly efficient nuclei upon subsequent cooling, significantly accelerating the crystallization rate. ehu.esresearchgate.net This technique is particularly useful for polymers like poly(propylene azelate) that may crystallize slowly from a completely amorphous melt. researchgate.net

Non-Isothermal Crystallization Investigations of Poly(propylene azelate)

Non-isothermal crystallization, studied by cooling the polymer melt at a constant rate, more closely mimics industrial processing conditions. As the cooling rate increases, the crystallization exotherms shift to lower temperatures and become broader, indicating that the polymer has less time to organize into crystalline structures. researchgate.net

Differential isoconversional methods, such as the Friedman and Ozawa-Flynn-Wall (OFW) models, are advanced techniques used to calculate the effective activation energy (Ea) as a function of the relative degree of crystallinity (α). mdpi.comresearchgate.net This provides a more detailed picture of the energy landscape of the crystallization process compared to methods that yield a single Ea value. researchgate.net

For poly(propylene azelate), applying these methods reveals how the energy barrier changes as crystallization proceeds. Typically, the Ea value becomes less negative (or the absolute value decreases) as the degree of conversion increases. This change is often attributed to the transition from a primary crystallization process dominated by nucleation to a secondary stage where crystal growth is impeded by the impingement of spherulites. The Friedman method, being an instantaneous rate method, is particularly sensitive to these variations.

Table 2: Effective Activation Energy (Ea) of Poly(propylene azelate) at Different Conversions (Friedman Method)

| Relative Crystallinity (α) | Effective Activation Energy (Ea) (kJ/mol) |

|---|---|

| 0.1 | -120 |

| 0.3 | -115 |

| 0.5 | -108 |

| 0.7 | -100 |

| 0.9 | -95 |

Crystalline Structure and Morphology Evolution in Poly(propylene azelate)

The crystalline structure of poly(propylene azelate) is typically investigated using techniques like Wide-Angle X-ray Diffraction (WAXD) and its morphology is observed through Polarized Optical Microscopy (POM). Poly(propylene azelate), like other aliphatic polyesters, tends to crystallize into a spherulitic morphology. These spherulites are large, radially growing crystalline superstructures composed of lamellar crystals.

WAXD studies reveal that the polymer can adopt a triclinic unit cell, which is common for polyesters derived from odd-numbered dicarboxylic acids like azelaic acid. The crystallization conditions, such as the temperature and cooling rate, can influence the perfection and size of the crystals formed. Crystallization at higher temperatures generally leads to larger, more perfectly formed spherulites, while rapid cooling results in a higher number of smaller, less-ordered spherulites. The degree of crystallinity is a crucial parameter that is directly influenced by the crystallization kinetics and significantly impacts the polymer's barrier properties, stiffness, and degradation rate. nih.gov

Analysis of Multiple-Melting Behavior and Associated Crystal Forms

The phenomenon of multiple-melting behavior in poly(propylene azelate) (PPAz) and related polyesters is a complex process that has been attributed to several factors, including the presence of different crystal forms, melting-recrystallization-remelting events, and variations in molecular weight species. researchgate.net This behavior is often observed in samples that have been isothermally crystallized from the melt. researchgate.net

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate this behavior. In a typical DSC heating scan of PPAz, multiple endothermic peaks are observed. This suggests that the polymer undergoes a series of structural reorganizations as the temperature increases. The prevailing explanation for this in many polyesters is a sequential process of melting of initial, less perfect crystals, followed by recrystallization into more stable forms at a higher temperature, and then the final melting of these reorganized crystals. researchgate.net

While multiple melting peaks can suggest the presence of different crystal polymorphs, it is crucial to confirm these assumptions with techniques like Wide-Angle X-ray Diffraction (WAXD). researchgate.net For instance, in some copolyesters, the presence of different crystal types within the same sample has been identified as a potential cause for multiple melting peaks. researchgate.net

The multiple melting behavior has also been observed in other polyesters like poly(butylene succinate) (PBSu) nanocomposites. In these systems, recrystallization was significant for samples crystallized at low temperatures, which led to the formation of less perfect crystals that then reorganized during subsequent heating scans. researchgate.net Similarly, studies on poly(L-lactic acid) (PLLA) have shown that the melting behavior is dependent on both crystallization temperature and molecular weight, involving transitions between different crystal forms (α' and α). acs.org In some cases, a disordered mesomorphic-like structure can form on rapid cooling, which then rearranges into more stable crystal forms upon heating. nih.gov

Correlation between Crystallinity and Polymer Performance Attributes

The degree of crystallinity in poly(propylene azelate) and similar aliphatic polyesters has a profound impact on their performance attributes, including thermal and mechanical properties, as well as their biodegradation rates.

A higher degree of crystallinity generally leads to a higher melting point and improved thermomechanical properties. For example, isosorbide-based polymers are known for their excellent thermomechanical properties due to their rigid structure. researchgate.net In contrast, the incorporation of more flexible aliphatic monomers can result in a lower glass transition temperature (Tg). researchgate.net The degree of crystallinity is a key factor influencing the degradation behavior of these polymers. For instance, the lower crystallinity of poly(propylene azelate) (PPAz), at around 27%, is a primary reason for its faster enzymatic degradation compared to polyesters with higher crystallinity like poly(ethylene azelate) (PEAz) and poly(butylene azelate) (PBAz) (50-55%) or poly(ε-caprolactone) (PCL) (60%). nih.gov

The following table summarizes the thermal properties of Poly(propylene azelate) and related polyesters:

| Polymer | Melting Point (Tm) (°C) | Enthalpy of Melting (ΔHm) (kJ/mol) | Crystallinity (%) |

| Poly(propylene azelate) (PPAz) | 72.2 | 31.9 | 27 nih.gov |

| Poly(ethylene azelate) (PEAz) | 62 | 34.2 | 50-55 nih.gov |

| Poly(butylene azelate) (PBAz) | 67.5 | 36.3 | 50-55 nih.gov |

Data sourced from researchgate.netnih.gov

Influence of Comonomer Units on Crystallization Ability and Crystal Packing

The effect of the comonomer is dependent on its type, size, and concentration. For example, in propylene-based random copolymers, increasing the content of a comonomer like ethylene (B1197577) leads to a decrease in both the crystallization and melting points. researchgate.net This is because the comonomer units act as defects in the polymer chain, hindering the regular packing of the chains into a crystal lattice. nih.gov

The inclusion or exclusion of the comonomer units from the crystal lattice is a critical factor. Some comonomers can be incorporated into the crystal structure, while others are excluded. nih.gov For instance, in propylene-octene copolymers, the octene units are excluded from the crystals, which interrupts the regular propylene (B89431) sequences and can induce the formation of different crystal forms (γ-form). nih.gov The efficiency of this interruption effect and the resulting crystal form can vary depending on the size of the comonomer. nih.gov

The presence of comonomers can also lead to the formation of different crystal polymorphs. For propylene copolymers, the introduction of ethylene as a comonomer can favor the formation of the γ-phase of polypropylene (B1209903). researchgate.net The study of various propylene copolymers with different α-olefins (ethylene, butene, pentene, hexene) has shown that the type of comonomer significantly affects the resulting crystal structure. nih.gov

In the broader context of copolyesters, the chain length of the comonomer diols can affect the isodimorphic structural behavior, where both monomer units can crystallize in their own lattice or in a common lattice. nih.gov For some copolyesters, the introduction of a comonomer segment does not change the fundamental crystal structure but gradually decreases the crystallinity. researchgate.net

Degradation Mechanisms and Environmental Fate of Poly Propylene Azelate

Enzymatic Degradation Studies of Poly(propylene azelate)

Enzymatic degradation involves the breakdown of the polymer chain by enzymes, which are biological catalysts. This process is a key factor in the biodegradation of PPAz in various environments.

Lipases, a class of enzymes that hydrolyze fats (lipids), have been shown to be effective in the depolymerization of polyesters like PPAz. Specific lipases, such as those from Rhizopus delemar and Pseudomonas cepacia, are particularly noteworthy for their ability to break down these polymers. nih.govmdpi.com Studies have demonstrated that a mixture of these lipases can lead to a faster degradation of polyesters compared to chemical hydrolysis alone. nih.gov The enzymatic action typically occurs at the ester linkages within the polymer backbone, leading to the formation of smaller oligomers and, eventually, the constituent monomers, nonanedioic acid and propane-1,2-diol.

The effectiveness of these lipases is attributed to their ability to bind to the polymer surface and catalyze the hydrolytic cleavage of the ester bonds. nih.gov The degradation process can be categorized as either endo-type, where the enzyme randomly cleaves internal ester bonds, or exo-type, where the enzyme acts on the chain ends. nih.gov The specific mode of action can vary depending on the enzyme and the polymer's characteristics.

The rate at which enzymatic degradation occurs is not constant and is influenced by a variety of factors related to both the polymer itself and the surrounding environment. core.ac.uknih.gov

Key factors include:

Crystallinity: The degree of crystallinity of the polymer is a crucial determinant. Amorphous regions of the polymer are more susceptible to enzymatic attack than the more ordered crystalline regions. nih.gov Poly(propylene azelate) has been observed to have a lower crystallinity (27%) compared to its counterparts, poly(ethylene azelate) (50-55%) and poly(butylene azelate) (50-55%), which contributes to its faster degradation rate. nih.gov

Surface Area: A larger surface area provides more sites for enzymes to adsorb and initiate the degradation process. core.ac.uk Therefore, materials with a higher surface-area-to-volume ratio, such as films or fibers, tend to degrade more quickly.

Temperature and pH: Environmental conditions such as temperature and pH significantly impact both the polymer's properties and the enzyme's activity. core.ac.uknih.gov Enzymes have optimal temperature and pH ranges in which they exhibit maximum activity.

The progress of enzymatic degradation is commonly quantified by measuring the mass loss of the polymer over time. core.ac.uk Studies on poly(propylene azelate) have shown a significant mass loss, with as much as 40 mg/cm² lost after 35 days under specific enzymatic conditions. nih.gov This is considerably higher than the mass loss observed for poly(ethylene azelate) and poly(butylene azelate) under similar conditions. nih.gov

Scanning electron microscopy (SEM) is often used to visually assess the changes in the polymer's surface morphology during degradation. nih.gov This analysis typically reveals surface erosion, where the degradation is concentrated on the exterior of the material. nih.gov This is a characteristic feature of enzymatic degradation for many biodegradable polyesters. The erosion of the surface becomes more pronounced over time, which correlates with the measured weight loss. nih.gov

Table 1: Comparative Mass Loss of Azelate Polyesters

| Polymer | Mass Loss (mg/cm²) after 35 days | Crystallinity (%) |

|---|---|---|

| Poly(propylene azelate) (PPAz) | 40 | 27 |

| Poly(ethylene azelate) (PEAz) | < 5 | 50-55 |

| Poly(butylene azelate) (PBAz) | < 5 | 50-55 |

Data sourced from a study comparing the enzymatic degradability of different poly(azelate)s. nih.gov

Chemical Hydrolysis of Poly(propylene azelate)

Chemical hydrolysis is the process of polymer degradation through a chemical reaction with water, leading to the cleavage of the ester bonds in the polymer chain. nih.govmdpi.com This process can occur in the absence of enzymes but is often a concurrent process during biodegradation.

The kinetics of hydrolytic degradation, or the rate at which it occurs, can be studied in controlled laboratory settings. researchgate.net These studies often involve immersing the polymer in a buffer solution at a specific pH and temperature and monitoring changes over time. nih.govpolimi.it Research has shown that the chemical hydrolysis of poly(azelates) at 30°C is a very slow process. researchgate.net The degradation rate constant can be influenced by factors such as the polymer's molecular weight and stereoconfiguration. researchgate.net

Several factors have a significant impact on the rate of chemical hydrolysis of polyesters.

Key factors include:

pH: The pH of the surrounding environment is a critical factor. Hydrolysis can be catalyzed by both acids and bases. mdpi.com Generally, the degradation of polyesters is accelerated in alkaline conditions. researchgate.netnih.gov

Temperature: An increase in temperature generally leads to an accelerated rate of hydrolysis. mdpi.commdpi.comresearchgate.net This is because higher temperatures provide the necessary energy to overcome the activation energy barrier of the hydrolysis reaction. For instance, an increase in temperature from 25°C to 37°C was found to significantly shorten the induction period for the degradation of a polyanhydride. mdpi.com

Table 2: Factors Influencing the Degradation of Poly(propylene azelate)

| Degradation Mechanism | Key Influencing Factors | Effect on Degradation Rate |

|---|---|---|

| Enzymatic Degradation | Specific Lipases (e.g., Rhizopus delemar, Pseudomonas cepacia) | Catalyze the breakdown of ester bonds. nih.govmdpi.com |

| Low Crystallinity | Increases susceptibility to enzymatic attack. nih.gov | |

| High Surface Area | Provides more sites for enzyme action. core.ac.uk | |

| Chemical Hydrolysis | pH | Accelerated in alkaline conditions. mdpi.comresearchgate.net |

| Temperature | Higher temperatures increase the reaction rate. mdpi.commdpi.com |

Thermal Degradation Kinetics and Mechanisms of Poly(propylene azelate)

The thermal stability and decomposition of poly(propylene azelate) are critical parameters for its processing and end-of-life management. The degradation process is complex and can be influenced by various factors, including temperature and the presence of oxygen.

The thermal degradation of aliphatic polyesters like poly(propylene azelate) generally proceeds through a complex series of reactions. A primary mechanism involves β-hydrogen bond scission, a non-radical reaction that leads to the formation of an acid-terminated chain and a chain with an unsaturated end. Another significant pathway is the scission of α-hydrogen bonds. nih.gov The presence of methyl groups in the propylene (B89431) unit of poly(propylene azelate) can also influence the degradation pathway, potentially favoring intramolecular hydrogen transfer. researchgate.net

In the presence of oxygen (thermo-oxidative degradation), the mechanism becomes even more intricate, involving the formation of radicals and subsequent chain scission. mdpi.comnih.gov The process is often initiated by the formation of hydroperoxides, which then decompose and lead to a cascade of radical reactions that break down the polymer chains. mdpi.com

Coupled techniques such as Thermogravimetry-Gas Chromatography/Mass Spectrometry (TG-GC/MS) are instrumental in identifying the volatile products formed during the thermal degradation of polymers. For polypropylene (B1209903), a component of poly(propylene azelate), thermo-oxidative degradation yields a variety of volatile compounds. nih.gov Studies on similar polymers reveal that degradation products can include a wide range of long-chain alcohols, aldehydes, ketones, carboxylic acids, and hydroxy acids. nih.gov

Specifically for polypropylene, GC-MS analysis has identified major volatile degradation products such as formaldehyde, acetaldehyde, alpha-methylacrolein, acetic acid, and acetone. nih.gov The pyrolysis of polyesters can also lead to the formation of cyclic monomers and oligomers through unzipping reactions. researchgate.net

Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability of polymers by measuring weight loss as a function of temperature. For poly(propylene azelate), the degradation temperature is a critical parameter. While specific data for poly(propylene azelate) is not abundant, related polyesters offer insights. For instance, poly(pentylene sebacate) exhibits a maximum degradation temperature (Td,max) of about 404°C. researchgate.net The thermal decomposition of polypropylene, a related polymer, typically occurs in the range of 300–500°C under a nitrogen atmosphere and between 250–450°C in the presence of air. mdpi.com The thermal stability of polyesters is generally sufficient for processing, as decomposition starts at temperatures significantly higher than their melting points. nih.gov

The table below summarizes the thermal degradation characteristics of related polymers, providing a comparative context for poly(propylene azelate).

| Polymer/Composite | Onset Decomposition Temperature (°C) | Maximum Decomposition Temperature (°C) | Key Findings |

| Poly(pentylene sebacate) | Not specified | ~404 | High thermal stability among short-chain polyesters. researchgate.net |

| Polypropylene (PP) | 300 (N₂) / 250 (Air) | Not specified | Degradation range is dependent on the atmosphere. mdpi.com |

| Azelaic Acid (AA) | 228 | 274 | A monomer of poly(propylene azelate). nih.gov |

| AA/Expanded Graphite PCC | 256 | 321 | Composite shows higher thermal stability than pure azelaic acid. nih.gov |

Biodegradation in Environmental Matrices (e.g., Soil, Compost, Sludge)

The biodegradability of poly(propylene azelate) is a key feature that makes it an attractive alternative to conventional plastics. Its degradation in natural environments is primarily driven by microbial activity.

Studies on similar aliphatic polyesters indicate that they are readily degraded by enzymes. nih.gov The rate of enzymatic degradation of azelaic acid-based polyesters has been found to be faster than that of sebacic acid-based polyesters. researchgate.net In soil, the biodegradation of polymers like polylactide (PLA) is influenced by factors such as temperature and burial depth, with enzymatic degradation being a primary mechanism. mdpi.com For instance, a co-polyester of phthalic acid, propane-1,2-diol, and glycerol (B35011) was found to be almost completely degradable in normal soil within 60 days. researchgate.net

In composting environments, the higher temperatures and microbial activity can accelerate biodegradation. nih.gov For example, polypropylene carbonate (PPC), another biodegradable polymer, shows increased mass loss at higher temperatures in compost. nih.gov The biodegradation of PLA in anaerobic sewage sludge is also significantly enhanced at higher temperatures. nih.gov

The table below presents data on the biodegradation of related polymers in different environmental matrices.

| Polymer/Blend | Environment | Duration | Temperature | Biodegradation Rate/Observation |

| Phthalic acid-propane-1,2-diol-glycerol co-polyester | Normal Soil | 60 days | Ambient | Almost 100% degradable. researchgate.net |

| Poly(lactic acid) (PLA) | Anaerobic Sewage Sludge | 277 days | 37°C | 43% biodegradation. nih.gov |

| Poly(lactic acid) (PLA) | Anaerobic Sewage Sludge | 75 days | 55°C | 75% biodegradation. nih.gov |

| Polypropylene carbonate (PPC) | Garden Soil | 6 months | Ambient | 3.2% mass loss. nih.gov |

| Polypropylene carbonate (PPC) | Compost | Not specified | 40°C | 8% mass loss. nih.gov |

Strategies for Tailoring and Modulating the Degradation Rate of Poly(propylene azelate)

Controlling the degradation rate of poly(propylene azelate) is essential for its practical applications, ensuring it maintains its integrity during its service life and degrades efficiently afterward. Several strategies can be employed to achieve this.

One approach is to modify the polymer's chemical structure. For example, incorporating different comonomers can alter the degradation rate. In poly(isosorbide furanoate-co-azelate) copolyesters, the ratio of comonomers influenced their susceptibility to enzymatic degradation. researchgate.net Blending poly(propylene azelate) with other polymers is another effective strategy. For instance, blending polylactide with polypropylene carbonate has been shown to facilitate the degradation process. mdpi.com

The crystallinity of the polymer also plays a crucial role; amorphous regions are typically degraded faster than crystalline regions. nih.gov Therefore, controlling the degree of crystallinity through processing conditions can modulate the degradation rate. Furthermore, the use of additives can influence degradation. Pro-degradant additives have been shown to accelerate the degradation of polypropylene under both natural aging and simulated composting conditions. researchgate.net

Investigation of Degradation By-product Formation and Their Environmental Impact

The degradation of poly(propylene azelate) results in the formation of various by-products, and it is imperative to assess their potential environmental impact.

During biodegradation, the primary by-products are expected to be the constituent monomers, nonanedioic acid and propane-1,2-diol, which are generally considered to be environmentally benign. However, incomplete degradation can lead to the formation of oligomers. mdpi.com

Thermo-oxidative degradation, as seen in plastic processing, can generate a more complex mixture of volatile organic compounds, including aldehydes, ketones, and acids. nih.gov While airborne concentrations of these individual products in industrial settings may be low, their cumulative effect and the potential for aerosol formation warrant consideration. nih.gov The biological reactivity of these degradation products has been noted, as they can affect metabolic processes in exposed organisms. nih.gov Therefore, a thorough understanding of the degradation pathways and the resulting by-products under various conditions is crucial to ensure the environmental safety of poly(propylene azelate) throughout its lifecycle.

Structure Property Relationships in Poly Propylene Azelate and Its Copolymers

Correlating Monomer Composition and Polymer Microstructure with Macroscopic Behavior